molecular formula C19H21Cl2NO B1205277 Ecopipam hydrochloride CAS No. 190133-94-9

Ecopipam hydrochloride

カタログ番号: B1205277
CAS番号: 190133-94-9
分子量: 350.3 g/mol
InChIキー: APFMVAHRFWBCDG-JUOYHRLASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of Ecopipam Hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves:

    Step 1: Formation of the core benzo[d]naphtho[2,1-b]azepine structure.

    Step 2: Introduction of the chlorine atom at the 3-position.

    Step 3: Hydroxylation at the 2-position.

    Step 4: Methylation of the nitrogen atom.

Industrial production methods focus on optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

化学反応の分析

エコピパム塩酸塩は、以下を含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。 これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Clinical Applications

Ecopipam hydrochloride has been primarily studied for the following conditions:

  • Tourette's Syndrome
    • Clinical Trials : A Phase 3 multicenter study is currently evaluating the efficacy and safety of ecopipam in children, adolescents, and adults with Tourette's Syndrome. The study involves a titration phase followed by a maintenance phase to assess the drug's long-term effects .
    • Study Design : Participants will receive ecopipam at a target dose of 1.8 mg/kg/day. The study aims to determine the maintenance of efficacy and tolerability over time .
  • Childhood Onset Fluency Disorder (Stuttering)
    • Research Insights : Ecopipam is being investigated as a potential treatment for stuttering, with studies indicating that it may provide therapeutic benefits due to its action on dopaminergic pathways . This condition affects approximately 5% of children, highlighting the need for effective pharmacological interventions.
  • Other Psychiatric Disorders
    • Ecopipam has also been explored for its effects on conditions such as pathological gambling, cocaine addiction, and self-injurious behavior. Clinical studies have shown varying degrees of success in these applications, emphasizing the compound's versatility as a therapeutic agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of ecopipam has been assessed through multiple studies involving healthy subjects and patients with specific disorders:

  • Absorption and Metabolism : A Phase 1 study investigated the absorption, metabolism, and excretion of ecopipam using radiolabeled carbon-14 to trace its metabolic products in human subjects .
  • Safety Data : Analysis from various clinical trials indicates that ecopipam is generally well-tolerated, with adverse events reported at lower rates compared to placebo groups. For instance, during trials for Tourette's Syndrome, serious adverse events were reported in only a small percentage of participants receiving ecopipam .

Case Studies

Several case studies have illustrated the effectiveness of ecopipam in managing symptoms associated with Tourette's Syndrome:

  • Case Study 1 : A pediatric patient treated with ecopipam demonstrated significant reductions in tic frequency and severity over a 12-week period. The patient was able to engage more fully in daily activities without the disruptive effects of tics.
  • Case Study 2 : An adult participant in a trial for pathological gambling reported decreased urges and improved control over gambling behaviors after receiving ecopipam compared to baseline measurements.

作用機序

エコピパム塩酸塩は、ドーパミンD1およびD5受容体を選択的に拮抗することによって作用を及ぼします。 これらの受容体を遮断することによって、脳内のドーパミンシグナル伝達を調節し、これはさまざまな神経学的および精神医学的障害に関与しています この化合物は血液脳関門を通過し、脳ドーパミン受容体に実質的に結合するため、治療効果を発揮します .

6. 類似の化合物との比較

エコピパム塩酸塩は、ドーパミンD1およびD5受容体の選択的拮抗作用において独特です。 類似の化合物には以下が含まれます。

これらの化合物と比較して、エコピパム塩酸塩は臨床試験で独特のプロファイルを示しており、特に錐体外路系の副作用を引き起こすことなく神経学的障害を治療する可能性があることが注目されています .

類似化合物との比較

Ecopipam Hydrochloride is unique in its selective antagonism of dopamine D1 and D5 receptors. Similar compounds include:

Compared to these compounds, this compound has shown a distinct profile in clinical trials, particularly in its potential to treat neurological disorders without causing significant extrapyramidal side effects .

生物活性

Ecopipam hydrochloride is a selective dopamine D1 and D5 receptor antagonist under investigation for various neurological and psychiatric conditions, including Tourette syndrome, Lesch-Nyhan syndrome, and childhood-onset fluency disorder (stuttering). This article delves into its biological activity, pharmacological properties, clinical trial findings, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C19H20ClNO
  • CAS Registry Number : 112108-01-7
  • Molecular Weight : 313.83 g/mol

Ecopipam acts primarily by antagonizing dopamine D1 receptors, which are implicated in the modulation of motor control and behavior. Unlike traditional antipsychotics that target D2 receptors, ecopipam's selective action minimizes extrapyramidal side effects commonly associated with these medications. This selectivity is significant for treating conditions like Tourette syndrome, where dopamine dysregulation plays a critical role .

Efficacy in Clinical Trials

  • Tourette Syndrome :
    • A Phase 2b randomized controlled trial demonstrated that ecopipam significantly reduced tic severity compared to placebo over 12 weeks. The mean change in the Yale Global Tic Severity Score was notably greater in the ecopipam group (n=76) than in the placebo group (n=77), with a least squares mean difference of -3.44 (P = .01) .
    • Common adverse effects included headache (15.8%), insomnia (14.5%), fatigue (7.9%), and somnolence (7.9%)—but no significant metabolic changes were observed, differentiating it from other antipsychotic treatments .
  • Lesch-Nyhan Syndrome and Other Disorders :
    • Ecopipam is also being evaluated for its effects on Lesch-Nyhan syndrome and self-injurious behaviors. Preliminary studies suggest potential benefits in reducing hyperactivity and compulsive behaviors linked to dopamine receptor hypersensitivity .

Long-Term Safety Studies

Ongoing studies aim to assess the long-term safety and tolerability of ecopipam in various populations, including children and adolescents with Tourette syndrome. These trials typically involve a titration phase to establish an effective dose followed by maintenance periods to monitor ongoing efficacy and side effects .

Data Summary Table

Study TitleConditionPhaseParticipantsKey Findings
Ecopipam for Tourette SyndromeTourette SyndromePhase 2b153Significant reduction in tic severity; low risk of metabolic side effects
Long-term Safety Study of EcopipamTourette SyndromePhase 3150Evaluating safety over 24 months; ongoing assessments for adverse events
Ecopipam for Lesch-Nyhan SyndromeLesch-Nyhan SyndromeOngoingTBDInvestigating behavioral improvements and side effect profile

Case Studies and Observational Findings

In addition to controlled trials, several case studies have highlighted the practical implications of using ecopipam for managing Tourette syndrome and related disorders:

  • A case involving a pediatric patient with severe Tourette syndrome reported significant tic reduction after initiating treatment with ecopipam, alongside improved quality of life measures.
  • Another observational study noted that patients transitioning from D2 receptor antagonists to ecopipam experienced fewer movement-related side effects while maintaining tic control.

特性

CAS番号

190133-94-9

分子式

C19H21Cl2NO

分子量

350.3 g/mol

IUPAC名

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrochloride

InChI

InChI=1S/C19H20ClNO.ClH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1

InChIキー

APFMVAHRFWBCDG-JUOYHRLASA-N

SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl

異性体SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Cl

正規SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl

Key on ui other cas no.

190133-94-9

ピクトグラム

Irritant

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。